3-(Methoxymethyl)-3-phenyloxirane-2-carbonitrile
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Overview
Description
3-(Methoxymethyl)-3-phenyloxirane-2-carbonitrile is an organic compound that features an oxirane ring, a phenyl group, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxymethyl)-3-phenyloxirane-2-carbonitrile typically involves the reaction of methoxymethyl phenyl ketone with a suitable nitrile source under basic conditions. The reaction is often carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the oxirane ring through an intramolecular cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(Methoxymethyl)-3-phenyloxirane-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can react with the oxirane ring under mild conditions.
Major Products Formed
Oxidation: Oxirane derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted oxirane derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Methoxymethyl)-3-phenyloxirane-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Methoxymethyl)-3-phenyloxirane-2-carbonitrile involves its interaction with molecular targets through its functional groups. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biological molecules. The nitrile group can also participate in interactions with enzymes and receptors, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
3-(Methoxymethyl)-3-phenyloxirane: Lacks the nitrile group but has similar structural features.
3-Phenyloxirane-2-carbonitrile: Lacks the methoxymethyl group but retains the oxirane and nitrile functionalities.
3-(Methoxymethyl)-2-oxirane-2-carbonitrile: Similar structure but with different substitution patterns.
Uniqueness
3-(Methoxymethyl)-3-phenyloxirane-2-carbonitrile is unique due to the presence of both the methoxymethyl and nitrile groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C11H11NO2 |
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Molecular Weight |
189.21 g/mol |
IUPAC Name |
3-(methoxymethyl)-3-phenyloxirane-2-carbonitrile |
InChI |
InChI=1S/C11H11NO2/c1-13-8-11(10(7-12)14-11)9-5-3-2-4-6-9/h2-6,10H,8H2,1H3 |
InChI Key |
SGXYZZWXYQTGEN-UHFFFAOYSA-N |
Canonical SMILES |
COCC1(C(O1)C#N)C2=CC=CC=C2 |
Origin of Product |
United States |
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